molecular formula C18H20N2O3S B369171 1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 873680-86-5

1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B369171
CAS No.: 873680-86-5
M. Wt: 344.4g/mol
InChI Key: PAVHDGPNOXXLSK-UHFFFAOYSA-N
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Description

1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a complex organic compound belonging to the class of benzoimidazoles This compound is characterized by the presence of a benzoimidazole core substituted with a sulfonyl group and methoxy, dimethylphenyl, and dimethyl groups

Preparation Methods

The synthesis of 1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoimidazole core, followed by the introduction of the sulfonyl group and other substituents. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and dimethylbenzenes. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Scientific Research Applications

1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The benzoimidazole core can bind to DNA and other biomolecules, affecting cellular processes. These interactions can lead to the modulation of signaling pathways and the inhibition of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can be compared with other benzoimidazole derivatives, such as:

Properties

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-8-15-16(9-12(11)2)20(10-19-15)24(21,22)18-7-6-17(23-5)13(3)14(18)4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVHDGPNOXXLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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